4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one
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Overview
Description
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C₃H₃NOS₃ and a molecular weight of 165.257 g/mol It is known for its unique structure, which includes a dithiazolidinone ring
Preparation Methods
The synthesis of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various cellular pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one can be compared with other dithiazolidinone derivatives, such as:
1,2,4-Dithiazolidin-3-one: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
5-Ylidene derivatives: These compounds have different substituents at the 5-position, leading to variations in their chemical and biological properties
Properties
CAS No. |
89570-03-6 |
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Molecular Formula |
C3H3NOS3 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C3H3NOS3/c1-4-2(5)7-8-3(4)6/h1H3 |
InChI Key |
VHWKTYKXQLBCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)SSC1=S |
Origin of Product |
United States |
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